2-Chloro-6-ethylquinazolin-4-ol
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Overview
Description
2-Chloro-6-ethylquinazolin-4-ol is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 2-position and an ethyl group at the 6-position in the quinazoline ring imparts unique chemical properties to this compound, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethylquinazolin-4-ol typically involves the reaction of 2-aminobenzonitrile with ethyl halides under specific conditions. One common method includes the cyclization of 2-aminobenzonitrile with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethylquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro forms.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline or tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethylquinazolin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell division and DNA replication.
Pathways Involved: By inhibiting these enzymes, this compound disrupts cellular processes, leading to cell cycle arrest and apoptosis in cancer cells. .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinazolin-4-ol: Lacks the ethyl group at the 6-position, which may affect its biological activity.
6-Ethylquinazolin-4-ol: Lacks the chlorine atom at the 2-position, resulting in different chemical reactivity.
2,6-Dichloroquinazolin-4-ol: Contains an additional chlorine atom, which may enhance its reactivity and biological properties.
Uniqueness
2-Chloro-6-ethylquinazolin-4-ol is unique due to the combined presence of both chlorine and ethyl substituents, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and pharmaceutical research .
Biological Activity
2-Chloro-6-ethylquinazolin-4-ol is a heterocyclic compound belonging to the quinazoline family, characterized by a chlorine atom at the 2-position and an ethyl group at the 6-position. This unique substitution pattern enhances its chemical reactivity and biological activity, making it a compound of significant interest in medicinal chemistry and pharmaceutical research. The compound has been investigated for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
The structure of this compound can be represented as follows:
Key Features
- Chlorine Substitution : The chlorine atom at the 2-position increases reactivity and allows for nucleophilic substitution reactions.
- Ethyl Group : The ethyl substituent at the 6-position contributes to the compound's unique physical and chemical properties.
Antimicrobial Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial strains. Studies have shown effectiveness against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.
Microbial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 |
Anticancer Activity
The compound has been studied for its potential anticancer properties. It targets specific enzymes crucial for cancer cell proliferation:
- Tyrosine Kinases : Inhibition leads to disruption in signaling pathways that promote cell growth.
- Topoisomerases : Interference with DNA replication processes results in apoptosis in cancer cells.
The mechanism by which this compound exerts its anticancer effects involves:
- Binding to enzyme active sites.
- Inhibition of enzyme activity, leading to cell cycle arrest.
- Induction of programmed cell death (apoptosis).
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various quinazoline derivatives, including this compound, demonstrating its effectiveness against resistant bacterial strains.
-
Anticancer Screening :
- In vitro assays showed that the compound significantly inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating potent activity.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other quinazoline derivatives:
Compound Name | Key Features | Biological Activity |
---|---|---|
2-Chloroquinazolin-4-ol | Lacks ethyl group | Limited activity |
6-Ethylquinazolin-4-ol | Lacks chlorine | Reduced reactivity |
2,6-Dichloroquinazolin-4-ol | Additional chlorine enhances reactivity | Potentially higher efficacy |
Properties
Molecular Formula |
C10H9ClN2O |
---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-chloro-6-ethyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9ClN2O/c1-2-6-3-4-8-7(5-6)9(14)13-10(11)12-8/h3-5H,2H2,1H3,(H,12,13,14) |
InChI Key |
YQTJEKTTYJSDAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(NC2=O)Cl |
Origin of Product |
United States |
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